

# Spectroscopic Analysis of Mixidine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Mixidine*

Cat. No.: *B1213034*


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Disclaimer: Publicly available spectroscopic data for a compound specifically named "**Mixidine**" is limited. This technical guide therefore utilizes a representative model compound, 1-methyl-4-phenylpiperidine, which is structurally plausible for a molecule that might be named **Mixidine**, to illustrate the principles and data interpretation of a comprehensive spectroscopic analysis. The data presented herein is a composite of typical values obtained from spectral databases and published literature for this model compound.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of our model compound, referred to herein as **Mixidine**.

## Molecular Structure of Model Compound (Mixidine)

Systematic Name: 1-methyl-4-phenylpiperidine Molecular Formula:  $C_{12}H_{17}N$  Molecular Weight: 175.27 g/mol

 Chemical structure of 1-methyl-4-phenylpiperidine

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.<sup>[1]</sup> For **Mixidine**, both  $^1H$  and  $^{13}C$  NMR are essential for structural confirmation.

### $^1H$ NMR Data

The  $^1\text{H}$  NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Mixidine** (500 MHz,  $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Integration | Assignment                  |
|------------------------------------|--------------|-------------|-----------------------------|
| 7.28 - 7.35                        | m            | 2H          | H-meta (Phenyl)             |
| 7.20 - 7.26                        | m            | 3H          | H-ortho, H-para<br>(Phenyl) |
| 3.00 - 3.10                        | m            | 2H          | H-2e, H-6e                  |
| 2.35                               | s            | 3H          | N-CH <sub>3</sub>           |
| 2.10 - 2.20                        | m            | 2H          | H-2a, H-6a                  |
| 1.80 - 1.90                        | m            | 2H          | H-3e, H-5e                  |
| 1.65 - 1.75                        | m            | 3H          | H-3a, H-5a, H-4             |

m = multiplet, s = singlet

## $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Mixidine** (125 MHz,  $\text{CDCl}_3$ )[\[2\]](#)[\[3\]](#)

| Chemical Shift ( $\delta$ ) ppm | Assignment        |
|---------------------------------|-------------------|
| 145.8                           | C-ipso (Phenyl)   |
| 128.4                           | C-meta (Phenyl)   |
| 126.8                           | C-ortho (Phenyl)  |
| 126.2                           | C-para (Phenyl)   |
| 55.6                            | C-2, C-6          |
| 46.5                            | N-CH <sub>3</sub> |
| 42.5                            | C-4               |
| 34.2                            | C-3, C-5          |

## Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality NMR spectra.

- Sample Preparation:
  - Weigh approximately 5-10 mg of the **Mixidine** sample and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).[\[4\]](#)[\[5\]](#)
  - The solvent should contain 0.03% v/v tetramethylsilane (TMS) as an internal standard for chemical shift referencing.
  - Transfer the solution to a clean, dry 5 mm NMR tube.[\[4\]](#)
- Instrument Parameters (for a 500 MHz Spectrometer):
  - <sup>1</sup>H NMR:
    - Pulse Program: Standard single-pulse (zg30)
    - Acquisition Time: ~3 seconds
    - Relaxation Delay: 2 seconds

- Number of Scans: 16
- Spectral Width: 16 ppm
- $^{13}\text{C}$  NMR:
  - Pulse Program: Proton-decoupled single-pulse (zgpg30)
  - Acquisition Time: ~1 second
  - Relaxation Delay: 2 seconds
  - Number of Scans: 1024
  - Spectral Width: 240 ppm
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal (0.00 ppm).
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.<sup>[6]</sup>

## IR Absorption Data

The IR spectrum of **Mixidine** will show characteristic absorptions for its aromatic and aliphatic C-H bonds, as well as C-N and C-C bonds.

Table 3: FT-IR Spectroscopic Data for **Mixidine**

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment  |
|--------------------------------|-----------|---|
| 3025                           | Medium    | Aromatic C-H stretch                                  |
| 2920, 2850                     | Strong    | Aliphatic C-H stretch<br>(piperidine ring)            |
| 2780                           | Medium    | Bohlmann bands (C-H<br>antiperiplanar to N lone pair) |
| 1600, 1495, 1450               | Medium    | Aromatic C=C skeletal<br>vibrations                   |
| 1130                           | Medium    | C-N stretch   |
| 750, 700                       | Strong    | Monosubstituted benzene C-H<br>out-of-plane bend      |

## Experimental Protocol for FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples.<sup>[7]</sup>

- Sample Preparation:
  - Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol.
  - Place a small amount of the solid **Mixidine** sample directly onto the ATR crystal.<sup>[7]</sup>
- Instrument Parameters:
  - Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.<sup>[8]</sup>
  - Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.
  - Scan the sample over a range of 4000 to 400 cm<sup>-1</sup>.

- Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- Resolution: 4 cm<sup>-1</sup>.
- Data Processing:
  - The instrument software will automatically perform a background subtraction.
  - Identify and label the major absorption peaks in the resulting spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information from its fragmentation pattern.[9]

## Mass Spectrometry Data

Electron Ionization (EI) is a common technique that causes fragmentation of the molecule, providing a characteristic "fingerprint".

Table 4: Mass Spectrometry Data for **Mixidine** (EI-MS)

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment   |
|----------------------------|------------------------|--|
| 175                        | 40                     | [M] <sup>+</sup> (Molecular Ion)   |
| 174                        | 25                     | [M-H] <sup>+</sup>   |
| 117                        | 100                    | [M - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup> (Loss of butylene via McLafferty-type rearrangement) |
| 91                         | 30                     | [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)  |
| 58                         | 85                     | [C <sub>3</sub> H <sub>8</sub> N] <sup>+</sup> (α-cleavage fragment)                                   |

## Experimental Protocol for Mass Spectrometry (GC-MS)

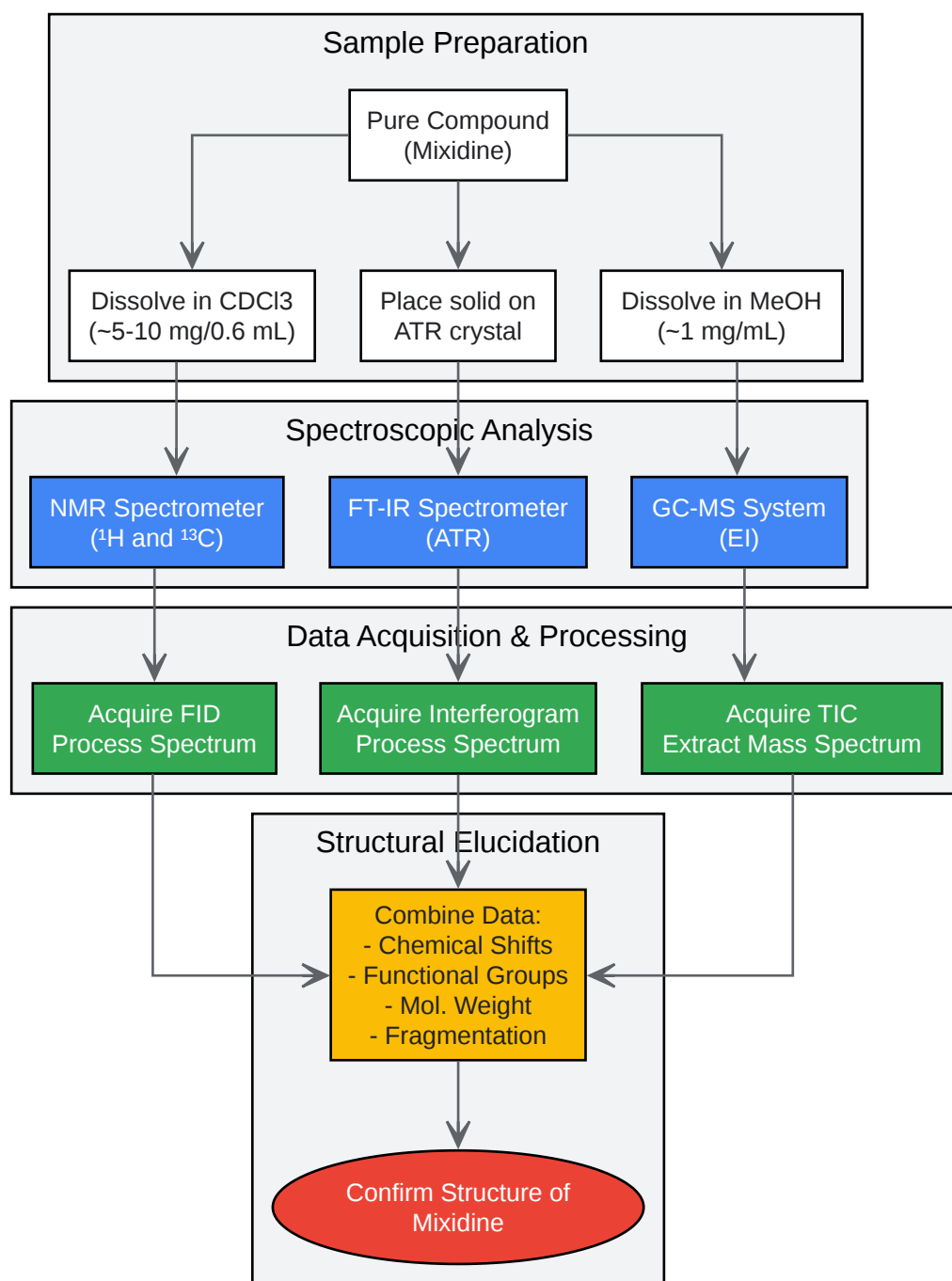
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds like **Mixidine**.

- Sample Preparation:
  - Prepare a dilute solution of **Mixidine** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.[\[10\]](#)
  - If necessary, filter the solution to remove any particulate matter.[\[10\]](#)
  - Transfer the solution to an autosampler vial.
- Instrument Parameters:
  - Gas Chromatograph (GC):
    - Injector Temperature: 250 °C
    - Column: Standard nonpolar column (e.g., DB-5ms)
    - Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
    - Carrier Gas: Helium
  - Mass Spectrometer (MS):
    - Ionization Mode: Electron Ionization (EI) at 70 eV.
    - Mass Analyzer: Quadrupole
    - Scan Range: m/z 40-500
- Data Analysis:
  - Identify the peak corresponding to **Mixidine** in the total ion chromatogram (TIC).
  - Extract the mass spectrum for this peak.

- Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

## Workflow and Logical Relationships

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a novel compound like **Mixidine**.





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Caption: Workflow for the spectroscopic analysis of **Mixidine**.

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